molecular formula C11H16N6O4 B4134095 ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate

ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate

Cat. No.: B4134095
M. Wt: 296.28 g/mol
InChI Key: DJTXVZPXSGGFBN-UHFFFAOYSA-N
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Description

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate, also known as EANP, is a chemical compound that belongs to the class of piperazinecarboxylates. EANP is a yellow crystalline powder with a molecular weight of 327.33 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate involves the inhibition of DNA synthesis and repair pathways in cancer cells. This compound binds to the DNA molecule and interferes with the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to induce oxidative stress in cancer cells, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest in the G2/M phase, which is associated with the inhibition of DNA synthesis and repair pathways. This compound also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastatic spread of cancer.

Advantages and Limitations for Lab Experiments

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against various cancer cell lines and has a low toxicity profile in normal cells. This compound has also been found to be effective against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate. One area of research is the development of novel this compound derivatives with enhanced cytotoxic activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to understand the molecular mechanisms underlying the cytotoxic activity of this compound and its potential applications in other diseases beyond cancer.

Scientific Research Applications

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been extensively studied for its potential application as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the DNA synthesis and repair pathways. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Properties

IUPAC Name

ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-2-21-11(18)16-5-3-15(4-6-16)10-8(17(19)20)9(12)13-7-14-10/h7H,2-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTXVZPXSGGFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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